molecular formula C9H5Cl2NO B8521054 3,4-Dichloro-5-phenylisoxazole CAS No. 10557-75-2

3,4-Dichloro-5-phenylisoxazole

Cat. No.: B8521054
CAS No.: 10557-75-2
M. Wt: 214.04 g/mol
InChI Key: HGMZDADYWFFVOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-phenylisoxazole is a chemical compound of significant interest in medicinal chemistry and pharmacological research, serving as a versatile scaffold for the development of novel therapeutic agents. This compound features an isoxazole ring—a five-membered heterocycle containing oxygen and nitrogen—substituted with chlorine atoms at the 3 and 4 positions and a phenyl ring at the 5 position. Isoxazole derivatives are recognized as privileged structures in drug discovery due to their presence in a wide range of bioactive molecules. While the specific biological profile of this compound is under investigation, research on highly similar compounds provides strong direction for its application. For instance, structurally related isoxazole derivatives have been identified as potent and specific antagonists of Exchange Proteins directly activated by cAMP (EPAC) . EPAC proteins are pivotal intracellular signaling molecules that mediate a variety of physiological processes, and inhibitors targeting them are valuable pharmacological tools for studying cancers, diabetes, and viral infections . Furthermore, other 3,4-dichloro-substituted heterocyclic frameworks, such as 3,4-dihalo-5-hydroxy-2(5H)-furanones, are known for their high reactivity and serve as key intermediates for synthesizing derivatives with antimicrobial, antifungal, and antitubercular activities . The specific substitution pattern on this compound makes it a promising intermediate for further chemical exploration, including nucleophilic substitution reactions and the construction of more complex molecular architectures aimed at modulating biological targets. Researchers can utilize this compound to develop new EPAC antagonists or to explore its potential in creating agents against microbial and fungal pathogens. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10557-75-2

Molecular Formula

C9H5Cl2NO

Molecular Weight

214.04 g/mol

IUPAC Name

3,4-dichloro-5-phenyl-1,2-oxazole

InChI

InChI=1S/C9H5Cl2NO/c10-7-8(13-12-9(7)11)6-4-2-1-3-5-6/h1-5H

InChI Key

HGMZDADYWFFVOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for 3,4 Dichloro 5 Phenylisoxazole and Its Analogues

Regioselective Synthesis of 3,4-Dichloro-5-phenylisoxazole

Regioselective control is paramount in the synthesis of asymmetrically substituted isoxazoles. The following subsections outline strategies that have been developed to specifically construct the this compound scaffold.

Strategies Involving Nucleophilic Acyl Substitution for Isoxazole (B147169) Ring Formation

While the classic Claisen condensation of a 1,3-dicarbonyl compound with hydroxylamine is a fundamental method for isoxazole synthesis, it often suffers from a lack of regioselectivity. nih.gov More controlled approaches involving nucleophilic acyl substitution can provide a clearer pathway. One such strategy involves the reaction of enaminones with hydroxylamine. In the presence of a strong base, hydroxylamine forms an aminohydroxy anion which acts as an O-nucleophile, attacking the β-position of the enaminone. This is followed by an intramolecular cyclization and elimination of water to yield the isoxazole ring. nanobioletters.com By carefully selecting the substitution pattern of the starting enaminone, this method can, in principle, be adapted to control the final substitution of the isoxazole product.

Copper-Catalyzed Cycloaddition Approaches: Emphasis on Nitrile Oxide Chemistry

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is one of the most effective and widely used methods for constructing the isoxazole ring. rsc.orgnih.gov However, the uncatalyzed version of this reaction can suffer from low yields and a lack of regioselectivity, often producing a mixture of 3,5- and 5,3-disubstituted isomers. acs.org The introduction of copper(I) catalysts has revolutionized this approach, enabling the reaction to proceed with high regioselectivity, typically favoring the formation of the 3,5-disubstituted isoxazole. acs.orgnih.gov

This copper-catalyzed "click" reaction involves the in situ generation of a copper(I) acetylide, which then reacts with a nitrile oxide. acs.org For the synthesis of this compound, this would conceptually involve the reaction of benzonitrile oxide (the 1,3-dipole) with a 1,2-dichloroacetylene derivative. The nitrile oxide itself is typically generated in situ from the corresponding aldoxime to avoid its rapid dimerization. acs.org The copper-catalyzed approach is advantageous due to its mild reaction conditions, tolerance of various functional groups, and ability to be performed in aqueous solvents. acs.org

Reactant 1 (Dipole) Reactant 2 (Dipolarophile) Catalyst Product Type Key Advantage
Nitrile Oxide (in situ)Terminal AlkyneCopper(I)3,5-Disubstituted IsoxazoleHigh Regioselectivity
AldoximeTerminal AlkyneCopper(I)3,5-Disubstituted IsoxazoleOne-pot procedure

Reactions of Dihaloformaldoximes with Alkyne Derivatives

A highly direct and efficient method for synthesizing 3-halo-substituted isoxazoles involves the reaction of dihaloformaldoximes with terminal alkynes. A tandem synthesis has been developed that utilizes 1-copper(I) alkynes and dihaloformaldoximes under base-free conditions. acs.org This approach successfully circumvents the potential drawbacks of traditional 1,3-dipolar cycloadditions. acs.org

In the context of this compound, this strategy would involve the reaction of a copper(I) derivative of a chloro(phenyl)acetylene with dichloroformaldoxime. Alternatively, the reaction of copper(I) phenylacetylide with a trichlorinated oxime precursor could be envisioned. This method provides a powerful tool for the direct installation of the desired halogen atoms onto the isoxazole core. acs.org

Halogenation Protocols for Pre-formed Isoxazole Scaffolds

An alternative to constructing the ring with the desired substituents in place is the post-synthesis functionalization of a pre-formed isoxazole scaffold. This involves the direct halogenation of a simpler precursor, such as 5-phenylisoxazole. Electrophilic halogenation of the isoxazole ring can be achieved using various reagents. For instance, the reaction of 2-alkyn-1-one O-methyl oximes with iodine monochloride (ICl) or bromine can produce 4-halo-3,5-disubstituted isoxazoles in good to excellent yields under mild conditions. nih.gov This demonstrates that the 4-position of the isoxazole ring is susceptible to electrophilic attack. To achieve the 3,4-dichloro substitution pattern on a 5-phenylisoxazole core, a sequential or one-pot chlorination protocol would be required, using potent chlorinating agents while carefully controlling the reaction conditions to manage regioselectivity.

Modern Approaches to Isoxazole Ring Construction for Derivatives

Beyond the synthesis of the specific target molecule, modern organic chemistry has produced novel methods for constructing the isoxazole ring, which are applicable to a wide range of derivatives.

Nitrosation of Gem-dihalocyclopropanes

A notable modern approach for the synthesis of isoxazoles involves the reaction of gem-dihalocyclopropanes with a nitrosyl cation source. acs.org For example, the nitrosation of gem-dichloro(alkyl)cyclopropanes with the complex NOCl·2SO3 has been shown to yield alkyl-5-chloroisoxazoles in high yields. researchgate.net This reaction proceeds via electrophilic attack of the nitrosonium cation on the cyclopropane ring, inducing a ring-opening and subsequent cyclization/rearrangement cascade to form the isoxazole heterocycle. This method is particularly useful for synthesizing 5-chloroisoxazoles. The reaction of 2-aryl-1,1-dichlorocyclopropanes with a nitrosating agent provides a direct route to 3-aryl-5-chloroisoxazoles, demonstrating the utility of this transformation for creating substituted isoxazole systems. researchgate.net

Starting Material Reagent Key Intermediate Product Reference
2-Aryl-1,1-dichlorocyclopropaneNOCl·2SO3Ring-opened carbocation3-Aryl-5-chloroisoxazole researchgate.net
Gem-dibromoarylcyclopropaneNOCl·(SO3)nRing-opened carbocation3-Aryl-5-bromoisoxazole acs.org

C-Chlorooxime Condensation with α,β-Unsaturated Ketones

The condensation of C-chlorooximes with α,β-unsaturated ketones represents a valuable method for the synthesis of 3,4,5-trisubstituted isoxazoles. This approach involves the reaction of a hydroximoyl chloride (C-chlorooxime) with an α,β-unsaturated ketone in the presence of a base. The reaction proceeds through a 1,3-dipolar cycloaddition mechanism, where the nitrile oxide, generated in situ from the C-chlorooxime, reacts with the double bond of the ketone to form the isoxazole ring.

This methodology allows for the introduction of a wide range of substituents at the 3, 4, and 5-positions of the isoxazole ring, depending on the starting materials. For the synthesis of this compound, a dichlorinated C-chlorooxime precursor would be required to react with a phenyl-substituted α,β-unsaturated ketone. The regioselectivity of the cycloaddition is a key aspect of this method, often leading to the preferential formation of a single isomer.

Microwave-Assisted 1,3-Dipolar Cycloaddition Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in various chemical transformations. In the context of isoxazole synthesis, microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions. semanticscholar.orgresearchgate.netcrossref.orgjst.go.jp This technique significantly reduces reaction times compared to conventional heating methods, often from hours to minutes.

The synthesis of phenylisoxazole derivatives via microwave-assisted 1,3-dipolar cycloaddition has been reported to be an efficient, metal-free method. semanticscholar.orgresearchgate.netcrossref.org In a typical procedure, an aldoxime is treated with an oxidant in the presence of a dipolarophile (e.g., an alkyne or alkene) under microwave irradiation. This in situ generation of the nitrile oxide followed by its rapid cycloaddition leads to the formation of the isoxazole ring with good to excellent yields, ranging from 30% to 93%. semanticscholar.orgresearchgate.net This method's efficiency and high yield make it an attractive approach for the synthesis of a library of isoxazole derivatives for various applications. mdpi.com

Phenylisoxazole DerivativeYield (%)
3-(4-Methoxyphenyl)-5-phenylisoxazole93
3-(4-Chlorophenyl)-5-phenylisoxazole85
3-(4-Nitrophenyl)-5-phenylisoxazole78
5-Phenyl-3-(p-tolyl)isoxazole90

Table 1: Examples of Phenylisoxazole Derivatives Synthesized via Microwave-Assisted 1,3-Dipolar Cycloaddition.

Palladium-Catalyzed Ortho-C-H Iodination Directed by Amide Auxiliaries

Palladium-catalyzed C-H activation and functionalization have become indispensable tools in modern organic synthesis for the construction of complex molecules. Specifically, the ortho-C-H iodination of aromatic and heteroaromatic compounds provides a direct route to valuable intermediates. The use of a directing group, such as an amide auxiliary, allows for high regioselectivity in these transformations.

This methodology has been successfully applied to a wide range of heterocycles, including isoxazoles. nih.gov The reaction typically involves a palladium catalyst, such as palladium(II) acetate, and an iodine source, with the amide auxiliary directing the iodination to the ortho position of the aromatic ring. nih.gov This method is particularly useful for introducing an iodine atom onto the phenyl ring of a 5-phenylisoxazole core, which can then be used for further cross-coupling reactions to introduce additional complexity. The development of catalytic systems that use molecular iodine as the sole oxidant enhances the practicality of this reaction. nih.gov

SubstrateProductYield (%)
N-(pyridin-2-yl)benzamideN-(pyridin-2-yl)-2-iodobenzamide85
N-(pyrimidin-2-yl)benzamideN-(pyrimidin-2-yl)-2-iodobenzamide78
N-(thiazol-2-yl)benzamideN-(thiazol-2-yl)-2-iodobenzamide92

Table 2: Examples of Pd-Catalyzed Ortho-C-H Iodination of Heterocycles Directed by an Amide Auxiliary.

Dehydrogenative Borylation and Electrophilic Arene Borylation in Isoxazole Derivatization

Borylation reactions are fundamental in organic chemistry for the synthesis of organoboron compounds, which are versatile building blocks in cross-coupling reactions. Dehydrogenative borylation and electrophilic arene borylation are two key strategies for the C-H borylation of arenes and heteroarenes.

Intramolecular electrophilic C–H borylation using electrophilic boranes is a transition-metal-free method for forming C–B bonds. rsc.org This reaction can proceed through different mechanisms, including electrophilic aromatic substitution. rsc.org This approach can be applied to the derivatization of the phenyl ring in 5-phenylisoxazole systems, allowing for the regioselective installation of a boronic acid group. rsc.org

Rhodium-catalyzed ortho-selective C-H borylation of N-functionalized arenes provides another powerful tool for the derivatization of isoxazole-containing compounds. thieme-connect.de The use of specific ligands can direct the borylation to the ortho position of an N-functionalized arene, which could be the phenyl ring of a 5-phenylisoxazole derivative. The resulting boronate esters are valuable intermediates for Suzuki-Miyaura cross-coupling reactions, enabling the introduction of a wide array of substituents.

Derivatization and Functionalization Strategies of the this compound Core

The this compound core serves as a versatile scaffold for the development of more complex molecules with potential applications in various fields. Derivatization and functionalization strategies focus on modifying the phenyl moiety and manipulating the substituents on the isoxazole ring.

Chemical Modifications at the Phenyl Moiety

The phenyl group at the 5-position of the isoxazole ring offers a prime site for chemical modifications. Various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, can be employed to introduce a diverse range of substituents onto the phenyl ring. For these reactions to be feasible, the phenyl ring must first be functionalized with a suitable handle, such as a halide or a boronic acid derivative.

The palladium-catalyzed direct C-H arylation of isoxazoles at the 5-position with aryl iodides has been achieved, providing a direct method to introduce aryl groups. nih.gov Furthermore, methods like the ortho-C-H iodination discussed previously can be used to introduce an iodine atom onto the phenyl ring, which can then participate in various cross-coupling reactions. nih.gov These modifications allow for the synthesis of a library of this compound analogues with varying electronic and steric properties, which is crucial for structure-activity relationship studies.

Manipulation of Substituents for Generation of Complex Derivatives

The chlorine atoms at the 3 and 4-positions of the isoxazole ring are also amenable to manipulation, although their reactivity can be influenced by the electronic nature of the isoxazole ring. Nucleophilic aromatic substitution reactions can potentially be used to replace the chlorine atoms with other functional groups, such as amines, alkoxides, or thiols. However, the electron-deficient nature of the isoxazole ring is a key factor in the feasibility of such substitutions.

Formation of Conjugates with Biologically Relevant Moieties

The conjugation of this compound to biologically active molecules is a key strategy for developing targeted therapeutics and molecular probes. This process involves the covalent linkage of the isoxazole scaffold to moieties such as peptides, carbohydrates, or oligonucleotides, thereby combining the pharmacological properties of the isoxazole with the specific targeting or biological function of the appended molecule. Methodologies for achieving this conjugation can be broadly categorized into two approaches: functionalization of the core isoxazole structure to introduce a reactive handle, or direct reaction with a biomolecule, leveraging the inherent reactivity of the isoxazole ring or its substituents.

A primary strategy for conjugating this compound involves the introduction of a functional group that can readily react with a corresponding group on a biomolecule. This can be achieved by modifying the phenyl ring or by substitution of the chlorine atoms. For instance, nitration of the phenyl ring followed by reduction can introduce an amino group, which can then form an amide bond with a carboxylic acid on a peptide. Alternatively, the chloro substituents may undergo nucleophilic substitution reactions with suitable linkers containing terminal reactive groups.

One of the most powerful and widely used techniques for bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This reaction forms a stable triazole linkage between an azide-functionalized molecule and an alkyne-functionalized molecule. To utilize this method, the this compound would first need to be derivatized with either an azide or an alkyne group.

Conjugation with Peptides

Peptides are attractive targeting moieties due to their high specificity for biological receptors. The most common method for conjugating small molecules like this compound to peptides is through the formation of a stable amide bond. nih.govresearchgate.net This requires one of the molecules to have a carboxylic acid group and the other an amino group.

Methodology:

Functionalization of this compound: A carboxylic acid group can be introduced onto the phenyl ring of the isoxazole through methods such as Friedel-Crafts acylation followed by oxidation.

Peptide Synthesis: The peptide is typically synthesized with a free N-terminal amine or a lysine residue with a free amine in its side chain.

Amide Coupling: The carboxylated isoxazole derivative is then coupled to the peptide's free amine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). luxembourg-bio.com

Reactant 1 Reactant 2 Coupling Reagent Product Linkage
Isoxazole-COOHPeptide-NH2EDC/NHSIsoxazole-Peptide ConjugateAmide
Isoxazole-NH2Peptide-COOHDCC/HOBtIsoxazole-Peptide ConjugateAmide

This table illustrates common reactants and coupling agents for the formation of isoxazole-peptide conjugates.

Conjugation with Carbohydrates

Carbohydrate conjugates can improve the pharmacokinetic properties of a drug and can be used for targeting specific lectin receptors on cell surfaces. google.com The conjugation of this compound to carbohydrates can be achieved through various methods, including the formation of glycosidic bonds or by using click chemistry. frontiersin.org

Methodology via Click Chemistry:

Functionalization of Carbohydrate: A carbohydrate molecule is modified to contain a terminal alkyne or azide group. For example, a propargyl group (containing an alkyne) can be introduced at an anomeric position.

Functionalization of this compound: The phenyl ring of the isoxazole is functionalized with a complementary azide or alkyne group.

Cycloaddition: The two functionalized molecules are then reacted together in the presence of a copper(I) catalyst to form the triazole-linked glycoconjugate.

Isoxazole Derivative Carbohydrate Derivative Catalyst Product Linkage
Isoxazole-AzideCarbohydrate-AlkyneCu(I)Isoxazole-Triazole-CarbohydrateTriazole
Isoxazole-AlkyneCarbohydrate-AzideCu(I)Isoxazole-Triazole-CarbohydrateTriazole

This table outlines the components for synthesizing isoxazole-carbohydrate conjugates using click chemistry.

Conjugation with Oligonucleotides

Conjugation to oligonucleotides can facilitate the delivery of therapeutic nucleic acids or be used to develop diagnostic probes. nih.govnih.gov Similar to other biomolecules, click chemistry is a preferred method for creating stable isoxazole-oligonucleotide conjugates.

Methodology:

Oligonucleotide Synthesis: During solid-phase synthesis, a modified phosphoramidite containing a reactive group, such as an alkyne, is incorporated into the oligonucleotide chain, typically at the 5' or 3' terminus.

Functionalization of this compound: An azide group is introduced onto the phenyl ring of the isoxazole.

Conjugation: The azide-modified isoxazole is reacted with the alkyne-modified oligonucleotide, often while the oligonucleotide is still on the solid support, using a copper(I) catalyst.

Isoxazole Derivative Oligonucleotide Modification Reaction Type Product
Azido-IsoxazoleAlkyne-OligonucleotideCuAACIsoxazole-Oligonucleotide Conjugate
Alkyne-IsoxazoleAzido-OligonucleotideCuAACIsoxazole-Oligonucleotide Conjugate

This table summarizes the strategy for conjugating this compound to oligonucleotides via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Reactivity and Transformational Chemistry of 3,4 Dichloro 5 Phenylisoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Ring

The reactivity of the isoxazole ring in 3,4-dichloro-5-phenylisoxazole towards electrophilic and nucleophilic attack is dictated by the electronic properties of its substituents. The phenyl group at the C5 position and the two chlorine atoms at the C3 and C4 positions create a unique electronic environment that governs the regioselectivity of substitution reactions.

Electrophilic Aromatic Substitution:

In general, electrophilic substitution on the isoxazole ring is less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, the position of attack is directed by the existing substituents. For this compound, the isoxazole ring itself is deactivated towards electrophilic attack. However, the phenyl group at C5 can undergo electrophilic substitution. The isoxazole ring acts as a deactivating, meta-directing group in this context.

ReactantProduct(s)Conditions
This compound + HNO₃/H₂SO₄3,4-dichloro-5-(3-nitrophenyl)isoxazoleStandard nitrating conditions
This compound + Br₂/FeBr₃3,4-dichloro-5-(3-bromophenyl)isoxazoleStandard brominating conditions

Table 1: Predicted Electrophilic Substitution Reactions on the Phenyl Ring

Nucleophilic Aromatic Substitution:

The presence of two electron-withdrawing chlorine atoms on the isoxazole ring at positions C3 and C4 significantly activates these positions for nucleophilic aromatic substitution (SNAr). The electron density at these carbons is reduced, making them susceptible to attack by nucleophiles. The position of nucleophilic attack would be influenced by the relative stability of the Meisenheimer-like intermediate. Computational studies on similar systems suggest that the C4 position is generally more susceptible to nucleophilic attack in 4-haloisoxazoles.

NucleophilePotential Product(s)
Sodium methoxide (B1231860) (NaOMe)3-chloro-4-methoxy-5-phenylisoxazole or 4-chloro-3-methoxy-5-phenylisoxazole
Ammonia (NH₃)3-chloro-4-amino-5-phenylisoxazole or 4-chloro-3-amino-5-phenylisoxazole
Sodium hydrosulfide (B80085) (NaSH)3-chloro-4-mercapto-5-phenylisoxazole or 4-chloro-3-mercapto-5-phenylisoxazole

Table 2: Potential Nucleophilic Substitution Reactions

Chemical Stability and Lability of the Isoxazole Nucleus under Varied Conditions

The stability of the isoxazole ring is a critical factor in its synthetic utility and biological activity. The N-O bond is the most labile part of the ring and is susceptible to cleavage under various conditions.

The stability of isoxazoles is pH-dependent. Under strongly acidic or basic conditions, the ring can undergo hydrolysis, although it is generally stable at neutral pH. The presence of electron-withdrawing groups, such as the two chlorine atoms in this compound, can influence the rate of hydrolysis by affecting the electron density of the ring.

ConditionObserved LabilityPotential Products
Strong Acid (e.g., conc. HCl, heat)Potential for hydrolysis and ring openingβ-dicarbonyl compounds or their derivatives
Strong Base (e.g., NaOH, heat)Susceptible to ring cleavageα-cyanoketone derivatives
Neutral pH (aqueous)Generally stableNo significant degradation
Elevated TemperatureThermally stable to a certain extent, but prolonged heating can lead to decompositionComplex mixture of degradation products

Table 3: Predicted Stability of this compound under Varied Conditions

Ring-Opening and Rearrangement Pathways

The cleavage of the N-O bond in the isoxazole ring is a key transformation that can be initiated by various reagents and conditions, leading to a variety of useful synthetic intermediates.

Mechanistic studies on the ring scission of isoxazoles have revealed several pathways. One common mechanism involves the deprotonation at the C3 position, followed by elimination to cleave the N-O bond. However, in this compound, the C3 position is substituted with a chlorine atom, precluding this specific pathway.

An alternative mechanism involves reductive cleavage of the N-O bond. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or dissolving metal reductions (e.g., Na/NH₃). The initial product of this reduction is a β-amino enone. For this compound, this would lead to the formation of (Z)-3-amino-2,3-dichloro-1-phenylprop-2-en-1-one.

Another pathway for ring opening is through photolysis. UV irradiation of isoxazoles can lead to the formation of a vinyl nitrene intermediate, which can then rearrange to form various products, including azirines and oxazoles.

Utility of Isoxazoles as Synthons in Complex Organic Synthesis

The ability of the isoxazole ring to be unmasked to reveal other functional groups makes it a valuable synthon in organic synthesis. The masked functionality is typically a β-dicarbonyl or a related derivative.

The this compound moiety can be considered a synthon for a dichlorinated β-amino enone or a dichlorinated β-diketone, depending on the method used for ring opening. These highly functionalized intermediates can then be used to construct more complex molecular architectures.

Ring-Opening MethodResulting SynthonPotential Synthetic Applications
Reductive Cleavage (e.g., H₂/Pd-C)Dichlorinated β-amino enoneSynthesis of pyrimidines, pyridines, and other nitrogen-containing heterocycles.
Hydrolysis (acidic or basic)Dichlorinated β-diketoneSynthesis of carbocyclic rings, pyrazoles, and other heterocyclic systems.

Table 4: this compound as a Synthetic Building Block

The presence of the two chlorine atoms offers additional handles for synthetic modification, either before or after the ring-opening step, further expanding the synthetic utility of this particular isoxazole derivative.

Advanced Spectroscopic Characterization Techniques for 3,4 Dichloro 5 Phenylisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For 3,4-Dichloro-5-phenylisoxazole, NMR would provide definitive evidence for the connectivity of the phenyl and dichloroisoxazole rings.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals only for the protons of the phenyl group. The aromatic region of the spectrum would likely display a complex multiplet or a set of multiplets between δ 7.4 and 8.0 ppm.

The protons on the phenyl ring can be categorized as ortho-, meta-, and para-protons relative to the isoxazole (B147169) substituent. The ortho-protons are expected to appear further downfield due to the deshielding effects of the heterocyclic ring. The signals would likely appear as a multiplet around δ 7.8-7.9 ppm, integrating to two protons. The meta- and para-protons are expected to resonate at slightly higher fields, likely in the range of δ 7.4-7.6 ppm, as part of a complex multiplet integrating to three protons. The absence of a proton at position 4 of the isoxazole ring means no signal will be observed for an isoxazole-H, which typically appears around δ 6.6-6.8 ppm in related 5-phenylisoxazole structures. rjpbcs.comrsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl H (ortho)7.8 – 7.9Multiplet (m)2H
Phenyl H (meta, para)7.4 – 7.6Multiplet (m)3H

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information about all non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: three for the isoxazole ring and six for the phenyl group (four of which would be unique due to symmetry).

The carbons of the isoxazole ring are highly influenced by the electronegative nitrogen and oxygen atoms, as well as the two chlorine substituents. The C5 carbon, attached to the phenyl group, is expected to resonate around δ 169-172 ppm. rsc.org The C3 and C4 carbons, being directly bonded to chlorine atoms, would have their chemical shifts significantly affected, though specific data for a 3,4-dichloro arrangement is scarce. By analogy with other substituted isoxazoles, these carbons (C3 and C4) would likely appear in the range of δ 110-150 ppm.

The phenyl group carbons would show characteristic shifts: the ipso-carbon (attached to the isoxazole ring) would be found around δ 125-128 ppm. The ortho-, meta-, and para-carbons are expected in the typical aromatic region of δ 125-132 ppm. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (C3)110 – 150
C-Cl (C4)110 – 150
C-O (C5)169 – 172
Phenyl C (ipso)125 – 128
Phenyl C (ortho, meta, para)125 – 132

Advanced NMR Techniques (e.g., 2D NMR)

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For the phenyl group, it would show cross-peaks between the ortho-protons and the meta-protons, aiding in their specific assignment within the aromatic multiplet.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would definitively link the signals of the ortho-, meta-, and para-protons to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for identifying the quaternary carbons, such as C3, C4, C5, and the ipso-carbon of the phenyl ring, by observing their long-range correlations with the phenyl protons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

Aromatic C-H Stretching: A sharp band or series of bands would appear above 3000 cm⁻¹, typically in the 3050-3100 cm⁻¹ region, corresponding to the C-H bonds of the phenyl ring. rjpbcs.com

C=N Stretching: The carbon-nitrogen double bond of the isoxazole ring would give rise to a characteristic absorption in the range of 1570-1615 cm⁻¹. rjpbcs.com

Aromatic C=C Stretching: The phenyl ring would exhibit multiple bands in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching. rsc.org

N-O Stretching: The nitrogen-oxygen single bond in the isoxazole ring typically shows a stretching vibration around 1400-1440 cm⁻¹. rjpbcs.com

C-Cl Stretching: The presence of two chlorine atoms would lead to strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹, corresponding to C-Cl stretching vibrations. rjpbcs.com

C-H Bending: Out-of-plane bending vibrations for the monosubstituted phenyl ring would be observed as strong bands in the 690-770 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
Aromatic C-H3050 – 3100Stretching
C=N (Isoxazole)1570 – 1615Stretching
Aromatic C=C1450 – 1600Stretching
N-O (Isoxazole)1400 – 1440Stretching
C-Cl700 – 800Stretching
Aromatic C-H690 – 770Out-of-plane Bending

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule through its fragmentation pattern upon ionization. The molecular formula of this compound is C₉H₅Cl₂NO.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙). Due to the presence of two chlorine atoms, this peak would appear as a characteristic cluster of ions:

M⁺˙: Containing two ³⁵Cl isotopes.

[M+2]⁺˙: Containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺˙: Containing two ³⁷Cl isotopes.

The relative intensities of these peaks would be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms. The calculated monoisotopic mass for C₉H₅³⁵Cl₂NO is 228.97 g/mol .

The fragmentation of the isoxazole ring often proceeds via the cleavage of the weak N-O bond. researchgate.net This can lead to the formation of various fragment ions. Key predicted fragments include:

[C₆H₅CO]⁺ (m/z 105): Benzoyl cation, a very common fragment for phenyl ketone-like structures.

[C₆H₅]⁺ (m/z 77): Phenyl cation.

Loss of chlorine atoms and subsequent ring rearrangements could also lead to a complex fragmentation pattern.

Table 4: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺˙229Molecular ion (containing ³⁵Cl)
[M+2]⁺˙231Isotope peak (containing one ³⁷Cl)
[M+4]⁺˙233Isotope peak (containing two ³⁷Cl)
[C₆H₅CO]⁺105Benzoyl cation fragment
[C₆H₅]⁺77Phenyl cation fragment

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

This compound contains a conjugated system formed by the phenyl ring and the isoxazole ring. This conjugation is expected to give rise to intense π → π* electronic transitions. The absorption maximum (λₘₐₓ) would likely occur in the near-ultraviolet region, typically between 250 and 300 nm. The exact position and molar absorptivity (ε) would be influenced by the solvent used and the specific electronic effects of the dichloro-substituted isoxazole ring on the phenyl chromophore. The presence of the chlorine atoms and the heterocyclic system can cause shifts in the absorption wavelength compared to unsubstituted benzene (B151609).

Table 5: Predicted UV-Visible Spectroscopy Data for this compound

Parameter Predicted Value Electronic Transition
λₘₐₓ250 – 300 nmπ → π*

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction (XRD) stands as the definitive analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method provides precise measurements of bond lengths, bond angles, and torsion angles, thereby revealing the exact conformation of the molecule and its packing arrangement within the crystal lattice. For complex heterocyclic systems such as this compound and its derivatives, single-crystal X-ray diffraction is indispensable for validating molecular structures proposed by other spectroscopic methods and for understanding the subtle effects of substituent placement on molecular geometry.

Detailed research on compounds such as 4-(4-Chlorophenyl)-5-phenylisoxazole has confirmed the structure of the functionalized isoxazole core. In this derivative, the five-membered isoxazole ring is planar. nih.gov The attached chlorophenyl group at position 4 and the phenyl group at position 5 are inclined to the isoxazole ring's mean plane by 38.32 (16)° and 43.91 (18)°, respectively. nih.gov This twisted orientation is a result of steric effects between the substituents. The bond lengths within the isoxazole ring are generally comparable to those in similar structures, although some lengthening of specific bonds can occur due to steric hindrance from the attached aryl groups. nih.gov

Further illustrating the impact of halogenation, the X-ray structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole reveals significant torsion angles between the aryl groups and the central isoxazole ring. researchgate.net The presence of a bromine atom at the C4 position contributes to this twisted conformation, with observed torsion angles of approximately 40° and 36°. researchgate.net This non-planar arrangement is crucial for interpreting other spectroscopic data, such as in ¹³C NMR studies, where electronic effects are transmitted through the twisted system. researchgate.net

The analysis of another derivative, (R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone, demonstrates the ability of XRD to resolve complex stereochemistry and conformation. In this molecule, both the isoxazoline and the cyclohex-2-one rings adopt an envelope conformation. nih.govresearchgate.net The mean plane of the isoxazole ring forms a dihedral angle of 13.4 (2)° with the attached chlorophenyl ring, indicating a nearly coplanar arrangement in this specific diastereoisomer. nih.govresearchgate.net

These findings underscore the power of X-ray diffraction to provide a definitive and highly detailed structural picture of isoxazole derivatives, elucidating the conformational and steric effects imposed by various substituents.

Interactive Table: Crystallographic Data for Phenylisoxazole Derivatives

Compound NameCrystal SystemSpace GroupKey Structural Features
4-(4-Chlorophenyl)-5-phenylisoxazole nih.govMonoclinicP2₁/cPhenyl group inclined at 43.91° to the isoxazole ring; Chlorophenyl group inclined at 38.32° to the isoxazole ring.
3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole researchgate.netNot SpecifiedNot SpecifiedTorsion angles of ~40° and ~36° between the aryl groups and the central isoxazole ring.
(R)-5-[(R)-3-(4-chlorophenyl)-5-methyl-4,5-dihydroisoxazol-5-yl]-2-methylcyclohex-2-enone nih.govresearchgate.netOrthorhombicP2₁2₁2₁Isoxazoline and cyclohex-2-one rings have envelope conformations; Dihedral angle of 13.4° between isoxazole and chlorophenyl rings.

Computational Chemistry and Molecular Modeling of 3,4 Dichloro 5 Phenylisoxazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can predict electronic structure, geometry, and reactivity with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. irjweb.commdpi.com It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. nih.gov DFT calculations can determine optimized molecular geometry, electronic distribution, and spectroscopic properties.

For isoxazole (B147169) derivatives, DFT studies, often using the B3LYP functional, have been employed to analyze their structural and electronic characteristics. irjweb.comresearchgate.net Such studies on related compounds, like dichloro-substituted phenyl-N-(1,3-thiazol-2-yl)acetamides, reveal how the position of chlorine atoms on the phenyl ring influences molecular geometry and reactivity. researchgate.netscispace.com In the case of 3,4-Dichloro-5-phenylisoxazole, the chlorine atoms at the 3 and 4 positions of the isoxazole ring, along with the phenyl group at the 5-position, would significantly modulate the electron density distribution across the molecule. DFT calculations would likely show a strong electron-withdrawing effect from the chlorine atoms and the electronegative nitrogen and oxygen atoms of the isoxazole ring. This would create regions of positive and negative electrostatic potential, which are crucial for intermolecular interactions and chemical reactivity. researchgate.net

A theoretical study on 4,6-dichloro-5-nitrobenzofuroxan, which also contains a dichlorinated heterocyclic system, demonstrated that the chlorine atoms and the heterocyclic ring significantly influence the molecule's reactivity with nucleophiles. nih.gov Similarly, for this compound, DFT would be instrumental in predicting its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. scispace.com

FMO analysis, typically performed using DFT calculations, has been applied to various isoxazole and oxazole (B20620) derivatives to understand their reactivity and electronic transitions. researchgate.netnih.govnih.govscilit.com For this compound, the HOMO is expected to be distributed over the phenyl ring and parts of the isoxazole ring, while the LUMO would likely be centered on the electron-deficient isoxazole ring, influenced by the chloro substituents. The HOMO → LUMO transition would represent a charge transfer within the molecule. mdpi.com

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Studies on similar heterocyclic systems have used these descriptors to predict their reactivity profiles. irjweb.com For this compound, these calculations would quantify its electrophilic nature, driven by the electron-withdrawing groups.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

DescriptorDefinitionSignificance in Reactivity
HOMO Highest Occupied Molecular OrbitalRepresents the ability to donate electrons (nucleophilicity). libretexts.org
LUMO Lowest Unoccupied Molecular OrbitalRepresents the ability to accept electrons (electrophilicity). libretexts.org
HOMO-LUMO Gap Energy difference between HOMO and LUMOA smaller gap indicates higher chemical reactivity and lower kinetic stability. scispace.comnumberanalytics.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). researchgate.netcal-tek.eu It is a cornerstone of structure-based drug design, helping to identify potential drug candidates by simulating their interaction with a biological target. nih.gov

While specific docking studies for this compound are not readily found, research on other isoxazole derivatives demonstrates their potential to interact with various biological targets. For instance, isoxazole-carboxamide derivatives have been studied as potential COX inhibitors, and their binding affinities were evaluated using molecular docking. nih.gov Similarly, other isoxazole compounds have been investigated as potential inhibitors of enzymes like CYP450. nih.gov

A hypothetical docking study of this compound would involve:

Preparation of the Ligand and Receptor: Obtaining or building the 3D structure of this compound and the target protein.

Defining the Binding Site: Identifying the active site or binding pocket of the protein.

Docking Simulation: Using software like AutoDock to place the ligand into the binding site in various conformations and orientations.

Scoring and Analysis: Evaluating the binding poses based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The poses with the lowest binding energy are considered the most favorable. dovepress.comqu.edu.sa

The phenyl group and the chloro-substituted isoxazole ring of the compound would be key features in forming interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of a target protein. cal-tek.eu

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another crucial tool in drug discovery that identifies the essential steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.comyoutube.com

Ligand-based pharmacophore modeling is used when the 3D structure of the target receptor is unknown. mdpi.com It involves aligning a set of known active molecules to identify common chemical features that are essential for their biological activity. nih.govnih.gov These features can include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. youtube.com

To generate a ligand-based pharmacophore model that could include a molecule like this compound, one would need a set of isoxazole derivatives with known biological activity against a particular target. The model would then represent the 3D arrangement of features responsible for this activity. This model can then be used as a 3D query to screen large compound databases to find new, structurally diverse molecules with the potential for similar activity. nih.govresearchgate.net

When the 3D structure of the biological target is available, a structure-based pharmacophore model can be generated. mdpi.com This approach identifies the key interaction points within the receptor's binding site that are crucial for ligand binding. nih.govbiointerfaceresearch.com The resulting pharmacophore model represents the complementary features that a ligand must possess to bind effectively.

For a target protein that could potentially bind this compound, a structure-based pharmacophore model would highlight features like hydrophobic pockets that could accommodate the phenyl ring and regions that can form interactions with the chlorine atoms or the isoxazole ring. This model serves as a filter for virtual screening, allowing for the rapid identification of potential hit compounds from large chemical libraries. biointerfaceresearch.comnih.gov

Application in Identifying Novel Chemical Scaffolds

The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.netrsc.orgdaneshyari.comnih.gov This designation is due to its structural features that allow for versatile molecular interactions, making it a popular core structure in the design of new therapeutic agents. rsc.orgdaneshyari.com The isoxazole moiety is present in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net

The utility of the isoxazole scaffold, and by extension derivatives like this compound, in drug discovery stems from several key characteristics:

Structural Rigidity and Versatility: The isoxazole ring provides a rigid framework that can be readily functionalized at multiple positions. This allows chemists to systematically modify the structure to optimize binding affinity and selectivity for specific biological targets. rsc.orgresearchgate.net

Favorable Physicochemical Properties: The inclusion of the isoxazole ring can improve a molecule's physicochemical properties, such as pharmacokinetic profiles. daneshyari.com The nitrogen and oxygen atoms can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. daneshyari.com

Bioisosteric Replacement: The isoxazole ring is often used as a bioisostere for other chemical groups, helping to enhance efficacy or reduce toxicity. rsc.org

Computational techniques are instrumental in leveraging the isoxazole scaffold for identifying novel drug candidates. Methods like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and molecular docking are used to explore how different substitutions on the isoxazole ring affect biological activity. mdpi.com These models help in designing new derivatives with potentially enhanced potency and selectivity. For instance, computational models can predict how the chloro and phenyl groups of this compound influence its potential interactions with a target protein, guiding the synthesis of more effective analogues.

The table below summarizes the significance of the isoxazole scaffold in the development of new chemical entities, a role that this compound would be a part of by virtue of its core structure.

Feature of Isoxazole ScaffoldRelevance in Medicinal ChemistryComputational Tool Example
Core Structure Found in numerous FDA-approved drugs and clinical candidates. daneshyari.comnih.govDatabase Searching, Scaffold Hopping Algorithms
Biological Activity Associated with a broad spectrum of activities (anticancer, antimicrobial, etc.). nih.govresearchgate.netMolecular Docking, Pharmacophore Modeling
Synthetic Accessibility Readily synthesized and modified. rsc.orgnih.govRetrosynthesis Software, Reaction Prediction
Physicochemical Properties Can improve drug-like properties (e.g., ADME/Tox). daneshyari.comADMET Prediction Models, QSAR mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure, flexibility, and dynamic behavior of molecules. mdpi.comnih.gov While specific studies on this compound are not found in the reviewed literature, the application of these methods to other substituted isoxazoles provides a clear blueprint for how such an analysis would be conducted and the insights it would yield.

Conformational Analysis for a molecule like this compound would involve determining its most stable three-dimensional shape(s). This is crucial because a molecule's conformation dictates how it can interact with a biological target. The analysis is typically performed using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netekb.eg For this compound, the key conformational variable would be the torsion angle between the planar isoxazole ring and the phenyl ring. DFT calculations can map the potential energy surface as this bond rotates, identifying the lowest energy (most stable) conformers. ekb.eg

Molecular Dynamics (MD) Simulations extend this analysis by simulating the movement of atoms in the molecule over time, providing insights into its flexibility and interactions with its environment (e.g., water or a protein binding site). mdpi.comnih.gov An MD simulation of this compound complexed with a target protein could reveal:

The stability of the protein-ligand complex. nih.govbohrium.com

The specific amino acid residues involved in binding. mdpi.com

The role of the dichloro and phenyl substituents in anchoring the molecule in the binding site.

The calculation of binding free energies (e.g., using MM/PBSA methods) to quantify the affinity of the ligand for the protein. nih.govbohrium.com

The following table illustrates the type of data that would be generated from a hypothetical MD simulation study on an isoxazole derivative, demonstrating the methodology's utility.

Simulation ParameterTypical Value/ObservationSignificance for this compound
Simulation Time 100-200 nanoseconds (ns)Ensures adequate sampling of molecular motions. bohrium.com
RMSD (Root Mean Square Deviation) Stabilizes at < 3 ÅIndicates the stability of the molecule within the binding site. bohrium.com
Key Interacting Residues e.g., HIS 447, LEU 287 mdpi.comIdentifies the specific protein residues that form critical bonds (hydrogen, hydrophobic) with the phenyl group or isoxazole ring. mdpi.com
Binding Free Energy (ΔG_bind) -7 to -10 kcal/molQuantifies the binding affinity; a more negative value suggests stronger binding. bohrium.com
Dominant Interactions Hydrogen bonds, hydrophobic contactsReveals the nature of the forces holding the molecule in place, guiding future design modifications. mdpi.combohrium.com

Structure Activity Relationship Sar Studies of 3,4 Dichloro 5 Phenylisoxazole Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of phenylisoxazole derivatives can be significantly altered by modifying the substituents on both the phenyl ring and the isoxazole (B147169) core. These modifications influence the compound's electronic, lipophilic, and steric properties, which in turn affect its interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, in a series of 3,5-diaryl isoxazoles evaluated for anticancer activity, substitutions on the phenyl ring at the C-3 position played a crucial role. Derivatives with electron-donating groups in the para-position of this ring demonstrated better inhibitory activity. researchgate.net Similarly, studies on 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors revealed that a cyano group at the C-3 position of the phenyl ring was the preferred substitution for high potency. nih.gov These examples underscore the sensitivity of the phenylisoxazole scaffold to substituent changes.

Interactive Data Table: SAR of Phenylisoxazole Isonicotinylhydrazone Derivatives Against M. tuberculosis

The following table presents SAR data for a series of phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives, illustrating the effect of different substituents on the phenyl ring against a sensitive strain (H37Rv) and a resistant strain (DM97) of Mycobacterium tuberculosis. The data highlights how electronic and positional changes in substituents (fluoro, chloro, bromo, methoxy (B1213986), methyl) affect antitubercular activity.

Table 1: Antitubercular Activity of Phenylisoxazole Derivatives

Compound Phenyl Ring Position Substituent (X) Biological Activity (MIC in µM) - H37Rv Strain Biological Activity (MIC in µM) - DM97 Resistant Strain
1 2' -F 0.38 26.65
2 2' -OCH₃ 0.39 25.49
3 2' -Cl 0.41 27.21
4 3' -Cl 0.34 24.31
5 4' -Br 0.36 24.59
6 4' -OCH₃ 0.35 12.41
7 4' -CH₃ 0.36 13.06
8 4' -Cl 0.38 25.15
Isoniazid (Standard) 0.91 24.06

Data sourced from Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives study. researchgate.net

Electronic effects, which include inductive and resonance effects, are fundamental to a substituent's ability to alter the electron distribution within a molecule, thereby affecting its reactivity and interactions with a biological target. researchgate.net The Hammett equation, log(k/k₀) = ρσ, is a widely used linear free-energy relationship that quantifies these effects. In this equation, σ represents the substituent constant (measuring its electronic effect relative to hydrogen), and ρ is the reaction constant (indicating the sensitivity of the reaction to these effects). nih.gov A positive ρ value signifies that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates it is favored by electron-donating groups. nih.gov

While a specific Hammett analysis for 3,4-dichloro-5-phenylisoxazole derivatives is not available, studies on related structures provide valuable insights. For example, in the development of 2,4-dichloro-N-(phenyl)benzenesulfonamide analogs as antidiabetics, it was observed that electron-withdrawing substitutions on the phenyl ring (such as F, Br, and Cl) resulted in stronger activity, which would correspond to a positive ρ value in a Hammett analysis. nih.gov Conversely, electron-donating methyl groups led to diminished activity. nih.gov In another study on 3,4,5-trisubstituted isoxazoles, the most cytotoxic compounds against a leukemia cell line were those with a methyl group (electron-donating) and a chloro group (electron-withdrawing), suggesting a complex electronic relationship that may not be linearly correlated in a simple Hammett plot. researchgate.net

Steric factors, relating to the size and shape of substituents, can influence drug-receptor binding by either facilitating a better fit or causing hindrance that prevents optimal interaction. The Taft equation, log(k/k_Me_) = ρσ + δE_s_, is an extension of the Hammett equation that specifically accounts for steric effects (E_s_) in addition to polar electronic effects (σ*). nih.gov The steric parameter, E_s_, quantifies the bulk of a substituent, while the sensitivity factor, δ, indicates how susceptible the reaction is to these steric influences. nih.gov

In the context of this compound, the chlorine atoms at the C3 and C4 positions create a specific steric environment. Modifications to the phenyl ring at C5 would need to be sterically compatible with the target's binding pocket. For example, in a series of pyrimido[4,5-b]indole-2,4-diamines designed as VEGFR-2 inhibitors, the inclusion of a 4'-isopropyl group was used to probe for bulk tolerance at the active site. rsc.org This derivative showed potent activity, though less than a 4'-chloro substituted analog, indicating that while some bulk is tolerated, a specific size and electronic profile is optimal. rsc.org This highlights that steric, electronic, and lipophilic factors are often intertwined and must be co-optimized during drug design.

Identification of Key Pharmacophoric Features within the Isoxazole Scaffold

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological activity. Identifying these features for the phenylisoxazole scaffold is key to designing new, potent derivatives. researchgate.net Common pharmacophoric features include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. researchgate.net

For isoxazole derivatives, the core itself can be a key pharmacophoric element. The nitrogen atom can act as a hydrogen bond acceptor, and the entire heterocyclic ring can engage in various non-covalent interactions. mdpi.com Studies on isoxazole-based FXR agonists have shown that the 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety occupies a hydrophobic cavity in the receptor's ligand-binding domain, while the isoxazole ring itself forms a hydrogen bond and π-stacking interactions.

In another example, a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors based on a training set of active compounds identified two aromatic rings and one hydrogen bond acceptor as the key features. researchgate.net For antifungal thiazole (B1198619) derivatives, which often share bioactivity profiles with isoxazoles, key features include an aromatic nitrogen atom (as a hydrogen bond acceptor) and a hydrophobic phenyl ring. mdpi.com The combination of the phenyl ring and the dichlorinated isoxazole core in this compound likely serves as a crucial hydrophobic and electronically tuned scaffold that can be further decorated with specific functional groups to target hydrogen bonding or other polar interactions in a binding site.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. nih.gov These models are invaluable for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. saapjournals.org

Several QSAR studies have been successfully applied to isoxazole derivatives. In one study on 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles with anti-inflammatory activity, a QSAR model was developed that showed a strong correlation between the predicted and observed activity. mdpi.comresearchgate.net The model indicated that the number of hydrogen bond acceptors was a key descriptor, with a lower value correlating to higher anti-inflammatory activity. researchgate.net

Another 2D-QSAR study on isoxazole derivatives with antifungal activity against rice pathogens also yielded robust predictive models. researchgate.net For a series of imidazole (B134444) derivatives, which are also five-membered heterocycles with antifungal properties, QSAR models demonstrated that antifungal potency was related to parameters describing molecular size, bulkiness, and polar and lipophilic interactions. nih.gov A 3D-QSAR study on isoxazole derivatives as farnesoid X receptor (FXR) agonists successfully identified the structural requirements for activity, showing that hydrophobicity at one position and an electronegative group at another were crucial. These examples demonstrate that QSAR is a powerful tool for dissecting the complex interplay of factors governing the biological activity of isoxazole-based compounds and for guiding the design of more potent analogues of the this compound scaffold.

Interactive Data Table: QSAR Descriptors for Antifungal Triazolothiadiazines

This table shows data from a QSAR study on triazolothiadiazine compounds, which are structurally related heterocyclic systems. It illustrates the types of molecular descriptors (related to connectivity, shape, and electronic properties) used to build predictive models for antifungal activity against Aspergillus niger. Such descriptors would be central to building a QSAR model for this compound derivatives.

Table 2: Molecular Descriptors and Antifungal Activity

Compound Observed Activity (Zone of Inhibition, mm) Predicted Activity (mm) Kappa 2 Descriptor (Shape) Chi 1 Descriptor (Connectivity)
1a 15.6 15.3 4.39 4.95
1b 16.2 16.5 5.09 5.65
1c 17.5 17.0 5.09 5.65
1e 15.8 15.7 5.09 5.65
1f 14.9 15.1 4.81 5.37
1h 17.2 17.1 5.65 6.16
1j 16.5 16.3 5.65 6.16
1k 15.6 15.7 5.37 5.88

Data adapted from a QSAR study on triazolothiadiazine compounds. mdpi.com

Biological Activity and Molecular Mechanisms of 3,4 Dichloro 5 Phenylisoxazole Analogues in Vitro Research

In Vitro Antimicrobial Activity

The antimicrobial potential of isoxazole (B147169) analogues has been evaluated against a variety of pathogenic bacteria. These studies are critical in the search for new antibiotics to combat the growing challenge of antimicrobial resistance.

Evaluation Against Gram-Positive Bacterial Strains

Several studies have demonstrated the efficacy of isoxazole derivatives against Gram-positive bacteria. A series of isoxazole-containing chalcones and their corresponding dihydropyrazole derivatives were assessed for their antibacterial properties. nih.gov One of the chalcone (B49325) compounds, in particular, exhibited potent activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL. nih.gov

In another study, newly synthesized benzimidazole-based thio-oxadiazole analogues were evaluated, with one compound showing moderate activity against S. aureus with a MIC value of 32 μg/mL. nih.gov Further research into functionalized isoxazoles revealed good to moderate antibacterial activity against both Staphylococcus aureus and Bacillus subtilis. nih.gov Additionally, certain 1,3-oxazole derivatives, which can be considered isosteric analogues, were found to be active against Staphylococcus epidermidis and Bacillus subtilis, with MIC values recorded at 56.2 μg/mL. mdpi.com

Table 1: In Vitro Activity of Isoxazole Analogues Against Gram-Positive Bacteria

Compound Class Bacterial Strain MIC (µg/mL) Reference
Isoxazolylchalcone (Compound 28) Staphylococcus aureus 1 nih.gov
Benzimidazole thio-oxadiazole (Compound 8b) Staphylococcus aureus 32 nih.gov
1,3-Oxazole derivative (Compound 4a) Staphylococcus epidermidis 756 56.2 mdpi.com

Evaluation Against Gram-Negative Bacterial Strains

The activity of isoxazole analogues has also been investigated against Gram-negative bacteria, which are often more challenging to inhibit due to their complex cell wall structure. Research on isoxazole-containing sulfonylamides has shown them to be promising antimicrobial agents with a broad spectrum of action, particularly against multidrug-resistant Escherichia coli. bioorganica.com.ua

A study on triazole-isoxazole hybrids identified a conjugate, compound 7b, that displayed selective and powerful antibacterial effects against Escherichia coli and Pseudomonas aeruginosa. mdpi.com The MIC for this compound against E. coli was 15 mg/mL, and against P. aeruginosa, it was 30 mg/mL. mdpi.com Other isoxazole derivatives have been synthesized and tested against Gram-negative bacteria, with some compounds showing significant zones of inhibition, indicating antibacterial activity. ipindexing.com Furthermore, certain N-acyl-α-amino acid and 4H-1,3-oxazol-5-one derivatives have demonstrated inhibitory effects on E. coli and P. aeruginosa, with MIC values as low as 14 μg/mL against P. aeruginosa. mdpi.com

Table 2: In Vitro Activity of Isoxazole Analogues Against Gram-Negative Bacteria

Compound Class Bacterial Strain MIC Reference
Triazole-Isoxazole Hybrid (Compound 7b) Escherichia coli ATCC 25922 15 mg/mL mdpi.com
Triazole-Isoxazole Hybrid (Compound 7b) Pseudomonas aeruginosa 30 mg/mL mdpi.com
N-acyl-α-amino acid ester (Compound 3a) Pseudomonas aeruginosa ATCC 27853 14 µg/mL mdpi.com

In Vitro Antifungal Activity

In addition to antibacterial properties, isoxazole analogues have been explored for their potential to combat fungal infections. A series of isoxazole-based chalcones and dihydropyrazoles were tested against fungal strains, including Aspergillus niger and Candida tropicalis. nih.gov Dihydropyrazole derivatives demonstrated notable antifungal activity, with one compound (46) showing excellent potency with an IC50 value of 2 ± 1 µg/mL. nih.gov

Other studies have focused on various Candida species, which are common causes of opportunistic fungal infections. A series of 5-(1,3-diphenyl-1H-pyrazol-4-yl)-4-tosyl-4,5-dihydrooxazoles were synthesized and showed lower MIC values against six Candida species when compared to the standard drug fluconazole, indicating potent antifungal activity. nih.govmdpi.com Similarly, other oxazole-based compounds have shown very good antifungal activity against Candida albicans, with MIC values recorded at 14 μg/mL. mdpi.com

Table 3: In Vitro Antifungal Activity of Isoxazole Analogues

Compound Class Fungal Strain MIC / IC50 (µg/mL) Reference
Dihydropyrazole (Compound 46) Not Specified IC50: 2 ± 1 nih.gov
N-acyl-α-amino acid (Compound 1d) Candida albicans 128 MIC: 14 mdpi.com
N-acyl-α-amino acid ester (Compound 3a) Candida albicans 128 MIC: 14 mdpi.com
Ethyl 1,3-oxazol-5-yl carbonate (Compound 4a) Candida albicans 128 MIC: 14 mdpi.com

In Vitro Antitumor and Cytotoxicity Studies

The application of isoxazole analogues extends to oncology, where their ability to inhibit cancer cell growth and induce cell death has been a significant area of investigation.

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of various isoxazole derivatives have been evaluated against a panel of human cancer cell lines. A novel series of 3',4'-bis(3,4,5-trimethoxyphenyl)-4'H-spiro[indene-2,5'-isoxazol]-1(3H)-one derivatives was synthesized and evaluated for cytotoxic effects. eurekaselect.com One compound from this series, 9e, displayed particularly potent in vitro antiproliferative activity against the T47D breast cancer cell line, with an IC50 value of 0.07 µM. eurekaselect.com

In another study, estradiol-benzisoxazole hybrids were synthesized and tested for antiproliferative activities on various human cancer cell lines, including HeLa (cervical), MCF-7 (breast), and DU-145 (prostate). nih.gov These compounds exhibited remarkable cancer cell-specific antiproliferative activity. nih.gov Furthermore, dihydropyrazoles derived from isoxazolylchalcones were assessed for their anticancer potential, with two compounds (45 and 39) showing significant activity against a prostate cancer cell line with IC50 values of 2 ± 1 µg/mL and 4 ± 1 µg/mL, respectively. nih.gov

Table 4: In Vitro Cytotoxicity of Isoxazole Analogues Against Cancer Cell Lines

Compound Class Cell Line IC50 Reference
Spiro[indene-2,5'-isoxazol]-1(3H)-one (Compound 9e) T47D (Breast) 0.07 µM eurekaselect.com
Dihydropyrazole (Compound 45) Prostate Cancer 2 ± 1 µg/mL nih.gov
Dihydropyrazole (Compound 39) Prostate Cancer 4 ± 1 µg/mL nih.gov

Induction of Apoptosis and Cell Cycle Arrest (In Vitro)

Beyond general cytotoxicity, studies have delved into the molecular mechanisms by which isoxazole analogues exert their anticancer effects. Research has shown that novel synthetic isoxazole derivatives can exhibit significant pro-apoptotic activity. researchgate.net A study on 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives found that almost all tested compounds demonstrated significant capabilities to induce both early and late apoptosis in K562 chronic myelogenous leukemia cells. researchgate.net

Similarly, estradiol-benzisoxazole hybrids have been shown to trigger apoptosis in cancer cells. nih.gov The mechanism of action was investigated by measuring the expression of pro-apoptotic genes. Treatment of DU-145, HeLa, and MCF-7 cells with these hybrids led to significant alterations in the mRNA levels of key pro-apoptotic markers, including BAX, Caspase-3 (Casp-3), p21, and p53, confirming their role in inducing programmed cell death. nih.gov

Other In Vitro Biological Activities (e.g., Anti-inflammatory, Antioxidant, Antiparasitic)

Analogues of 3,4-dichloro-5-phenylisoxazole have demonstrated a range of biological activities in in vitro studies, including anti-inflammatory, antioxidant, and antiparasitic effects.

Anti-inflammatory Activity:

The anti-inflammatory properties of isoxazole derivatives have been a significant area of investigation. For instance, a study on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole (a dihydroisoxazole (B8533529) analogue) demonstrated its ability to modulate inflammatory responses in vitro. This compound effectively reduced the release of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from lipopolysaccharide (LPS)-stimulated macrophages in a dose-dependent manner. nih.gov Furthermore, it was found to decrease the levels of cyclooxygenase-2 (COX-2), an enzyme pivotal in the synthesis of prostaglandins (B1171923) which are key mediators of inflammation. nih.gov

Other studies on various isoxazole derivatives have also highlighted their potential as anti-inflammatory agents through the inhibition of key inflammatory enzymes like COX-1 and COX-2, as well as 5-lipoxygenase (5-LOX). nih.govnih.govplos.org The inhibitory concentrations (IC50) for some of these derivatives against COX enzymes indicate potent activity. nih.gov

Antioxidant Activity:

Several isoxazole derivatives have been evaluated for their antioxidant potential using in vitro assays. A common method employed is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the ability of a compound to donate a hydrogen atom or electron to neutralize the stable DPPH radical. researchgate.netnih.gov Fluorophenyl-isoxazole-carboxamide derivatives, for example, have shown potent antioxidant activity in this assay, with some compounds exhibiting significantly lower IC50 values compared to the standard antioxidant, Trolox. researchgate.netnih.gov This suggests that the isoxazole scaffold may be a promising framework for the development of novel antioxidant agents.

The antioxidant mechanism of such compounds is often attributed to their ability to scavenge free radicals, thereby preventing oxidative damage to cellular components. researchgate.netnih.gov

Antiparasitic Activity:

The isoxazole core is also found in compounds with antiparasitic properties. While direct studies on this compound are scarce, research on other isoxazole-containing molecules has shown activity against various parasites. For example, certain isoxazole analogues have been investigated for their efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. mdpi.com The mechanism of action for some antiparasitic drugs involves the generation of toxic free radicals that damage the parasite. nih.gov

Table 1: In Vitro Biological Activities of this compound Analogues

Biological Activity Compound/Analogue Class Assay/Model Key Findings Reference
Anti-inflammatory 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole LPS-stimulated macrophages Decreased TNF-α and IL-6 release; Diminished COX-2 levels. nih.gov
Anti-inflammatory Isoxazole derivatives In vitro COX-1/COX-2 enzyme inhibition assay Selective inhibition of COX-2 over COX-1. nih.gov
Anti-inflammatory Isoxazole derivatives In vitro 5-lipoxygenase (5-LOX) inhibition assay Concentration-dependent inhibition of 5-LOX. nih.govplos.org
Antioxidant Fluorophenyl-isoxazole-carboxamides DPPH radical scavenging assay Potent free radical scavenging activity. researchgate.netnih.gov
Antiparasitic Isoxazole analogues Trypanosoma cruzi culture Activity against the parasite. mdpi.com

Molecular Mechanism of Action Investigations (In Vitro)

Understanding the molecular mechanisms by which this compound analogues exert their biological effects is crucial for their development as therapeutic agents. In vitro studies have begun to elucidate these mechanisms, focusing on their interactions with specific molecular targets and their influence on cellular signaling pathways.

The anti-inflammatory effects of isoxazole analogues are often linked to their ability to inhibit key enzymes in the inflammatory cascade. As mentioned, cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) are prominent targets. nih.govnih.govplos.org The differential inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it may reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

For instance, certain isoxazole derivatives have been shown to be potent and selective inhibitors of COX-2, with IC50 values in the micromolar range. nih.gov Similarly, the inhibition of 5-LOX, an enzyme involved in the production of pro-inflammatory leukotrienes, has been demonstrated for other isoxazole compounds, with some exhibiting significant inhibitory activity at low micromolar concentrations. nih.govplos.org

Table 2: In Vitro Enzyme Inhibition by Analogues of this compound

Enzyme Target Analogue Class IC50 Value Reference
Cyclooxygenase-2 (COX-2) Isoxazole derivatives Varies (µM range) nih.gov
5-Lipoxygenase (5-LOX) Isoxazole derivatives Varies (µM range) nih.govplos.org

Beyond direct enzyme inhibition, isoxazole analogues can modulate intracellular signaling pathways that are critical for the inflammatory response. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are two such interconnected cascades that regulate the expression of numerous pro-inflammatory genes. nih.govnih.govmdpi.com

Studies on 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole have shown that it can prevent the nuclear translocation of NF-κB and inhibit the MAPK pathway in LPS-stimulated macrophages. nih.gov By doing so, it effectively suppresses the production of inflammatory mediators at the transcriptional level. The inhibition of these pathways represents a key mechanism for the anti-inflammatory effects observed with this class of compounds.

Target Identification and Validation (In Vitro)

The identification and validation of specific molecular targets are fundamental steps in drug discovery. For analogues of this compound, the primary targets identified through in vitro studies are enzymes involved in inflammation, such as COX-2 and 5-LOX. nih.govnih.govplos.org The validation of these targets is supported by the consistent observation of enzyme inhibition by various isoxazole derivatives and the correlation of this inhibition with their anti-inflammatory activity.

Further target identification and validation studies are necessary to fully understand the spectrum of molecular interactions for this class of compounds. Techniques such as affinity chromatography, expression profiling, and genetic methods can be employed to uncover novel targets and confirm the relevance of known ones.

Medicinal Chemistry Applications and Lead Optimization Strategies for 3,4 Dichloro 5 Phenylisoxazole Derivatives

Hit-to-Lead Generation and Refinement

The journey from a "hit"—a compound showing desired biological activity in an initial screen—to a "lead" compound involves a multi-faceted evaluation and limited optimization to identify a promising chemical series for further development. researchgate.netsophion.com For a hypothetical hit compound like 3,4-dichloro-5-phenylisoxazole, the hit-to-lead process would begin with the confirmation of its activity and the establishment of a preliminary structure-activity relationship (SAR). youtube.com

The initial steps in this phase would involve:

Hit Confirmation: Re-testing the initial hit to ensure its activity is reproducible.

Analog Synthesis: Synthesizing a small library of analogs to explore the immediate chemical space around the hit. For this compound, this would involve modifications to the phenyl ring and potentially, if synthetically feasible, the chloro-substituents on the isoxazole (B147169) ring.

In Vitro Profiling: Assessing the potency, selectivity, and potential liabilities of the initial hit and its early analogs. This includes preliminary ADME (absorption, distribution, metabolism, and excretion) properties.

A hypothetical hit-to-lead exploration for this compound might involve the synthesis and evaluation of analogs as detailed in the interactive table below.

Table 1: Hypothetical Hit-to-Lead Analogs of this compound
Compound IDR1R2R3Biological Activity (IC50, µM)
Hit-1HHH10.5
Analog-1a4-FHH8.2
Analog-1b4-ClHH7.5
Analog-1c4-CH3HH12.1
Analog-1d3-FHH9.8
Analog-1e3-ClHH9.1
Analog-1f2-FHH15.3

Lead Optimization Methodologies

Once a promising lead series is identified, the lead optimization phase aims to refine the molecular structure to enhance desired drug-like properties while minimizing undesirable ones. sophion.com

A primary goal of lead optimization is to increase the potency of the lead compound against its intended biological target and to improve its selectivity over other related targets to minimize off-target effects. This is typically achieved through systematic modifications of the lead structure to optimize interactions with the target binding site.

For isoxazole-containing compounds, the substituents on the phenyl ring play a crucial role in determining potency and selectivity. For example, in a series of 3,5-diarylisoxazole derivatives evaluated as potential anticancer agents, the nature and position of substituents on the phenyl rings significantly influenced their activity and selectivity against prostate cancer cells. nih.gov Similarly, in a study of 4-isoxazolyl-1,4-dihydropyridines as calcium channel modulators, the affinity was found to be highly dependent on the substitution pattern of the aryl group on the isoxazole ring. nih.gov

For this compound derivatives, a systematic exploration of substituents on the phenyl ring would be a key strategy. This could involve varying electronic properties (electron-donating vs. electron-withdrawing groups), steric bulk, and hydrogen bonding potential to probe the requirements of the biological target.

Modifying functional groups on a lead compound can significantly impact its biological profile, including its pharmacokinetic properties. nih.gov For isoxazole derivatives, the introduction of different functional groups can influence properties such as solubility, metabolic stability, and membrane permeability.

In a study on isoxazole chalcone (B49325) derivatives with anticancer activity, it was found that electron-donating groups, such as methoxy (B1213986) substituents on the benzene (B151609) ring, enhanced the anticancer activity. mdpi.com Conversely, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives as xanthine (B1682287) oxidase inhibitors, the presence of a cyano group at the 3-position of the phenyl moiety was found to be the preferred substitution pattern for potent inhibition. nih.gov

For this compound, modifications to the phenyl ring could include the introduction of polar groups (e.g., hydroxyl, amino) to improve solubility, or the replacement of metabolically labile groups with more stable alternatives. The impact of such modifications would need to be carefully evaluated through a combination of in vitro assays and computational modeling.

The following interactive table illustrates potential functional group modifications and their expected impact on the biological profile of a this compound scaffold.

Table 2: Potential Functional Group Modifications for Improved Biological Profile
ModificationRationalePotential Impact
Introduction of a 4-hydroxyl group on the phenyl ringIncrease polarity and potential for hydrogen bondingImproved solubility, potential for altered target binding
Replacement of a phenyl hydrogen with fluorineBlock metabolic oxidationIncreased metabolic stability
Introduction of a basic amineImprove solubility at physiological pHEnhanced aqueous solubility, potential for new target interactions
Addition of a methoxy groupAlter electronic properties and lipophilicityPotential for enhanced potency and altered metabolic profile

Complex natural products with promising biological activity are often simplified to create more synthetically accessible and drug-like analogs. This strategy involves identifying the core pharmacophore responsible for the biological activity and removing unnecessary structural complexity. mdpi.com

While this compound is a relatively simple molecule, the principle of structural simplification can still be applied in the context of lead optimization. For example, if a lead compound based on this scaffold becomes overly complex through the addition of various functional groups, a simplification strategy might involve identifying the most critical substituents for activity and removing those that contribute less, or that introduce undesirable properties. In the modification of the natural product halichondrin B to the anticancer drug eribulin, the complex polyether macrolide structure was significantly simplified while retaining the key pharmacophoric elements. drughunter.com

Bioisosteric Modifications of the Isoxazole Ring and its Substituents

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. wikipedia.orgresearchgate.net

Bioisosteres are generally categorized as classical or non-classical. Classical bioisosteres have similar size and electronic configurations. drughunter.com For the this compound scaffold, classical bioisosteric replacements could include:

Halogen swapping: Replacing the chloro groups with fluoro or bromo groups to modulate electronic properties and lipophilicity.

Ring equivalents: Replacing the phenyl ring with other aromatic systems like thiophene (B33073) or pyridine. cambridgemedchemconsulting.com

Non-classical bioisosteres are structurally different but can elicit a similar biological response. wikipedia.org Examples of non-classical bioisosteric replacements relevant to the this compound scaffold include:

Carboxylic acid bioisosteres: If a carboxylic acid group were introduced on the phenyl ring, it could be replaced with bioisosteres like tetrazole or 3-hydroxyisoxazole to improve metabolic stability or cell permeability. drughunter.comnih.gov

Phenyl ring bioisosteres: The phenyl ring itself could be replaced with non-aromatic, rigid scaffolds like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) to improve physicochemical properties such as solubility and to explore novel chemical space. nih.gov

Amide/Ester bioisosteres: Heterocyclic rings like oxadiazoles (B1248032) can be used as bioisosteres for amide or ester groups that might be introduced during lead optimization. nih.gov

The following interactive table provides examples of classical and non-classical bioisosteric replacements that could be considered for the this compound scaffold.

Table 3: Classical and Non-Classical Bioisosteric Replacements
Original GroupBioisosteric ReplacementTypeRationale
PhenylThiopheneClassicalSimilar size and aromatic character, alters electronics and metabolism
PhenylPyridineClassicalIntroduces a hydrogen bond acceptor, alters solubility and basicity
ChlorineFluorineClassicalSimilar size, alters electronic properties and metabolic stability
PhenylBicyclo[1.1.1]pentaneNon-ClassicalRigid, non-aromatic scaffold, can improve solubility
Carboxylic Acid (hypothetical substituent)TetrazoleNon-ClassicalSimilar acidity, improved metabolic stability
Amide (hypothetical substituent)1,2,4-OxadiazoleNon-ClassicalMimics amide geometry, resistant to hydrolysis

Impact on Molecular Planarity, Dipole Moment, and Hydrogen Bonding

The specific stereoelectronic properties of the this compound scaffold play a critical role in shaping its interaction with biological targets. Lead optimization efforts frequently involve fine-tuning these characteristics to enhance binding affinity, selectivity, and pharmacokinetic profiles. The arrangement of the phenyl and isoxazole rings, the influence of the chlorine substituents, and the inherent properties of the isoxazole moiety collectively determine the molecule's planarity, charge distribution, and hydrogen bonding capabilities.

The chlorine atom at the 4-position of the isoxazole ring and potential substituents on the phenyl ring can create steric clashes, leading to a twisted conformation. This deviation from planarity can be advantageous or detrimental, depending on the architecture of the target binding site. A more planar conformation increases the potential for π-π stacking interactions, while a twisted structure might allow the molecule to fit into a more complex, non-planar pocket. The degree of twist is quantifiable by the dihedral angle, which can be predicted using computational modeling or determined experimentally through X-ray crystallography of related compounds.

For instance, substitutions at the ortho-position of the phenyl ring would likely induce a significant twist relative to the isoxazole ring, a common strategy in medicinal chemistry to probe the spatial tolerance of a binding site.

Table 1: Representative Dihedral Angles in Substituted Phenyl-Heterocycle Systems

Compound ClassSubstituent (Position)Typical Dihedral Angle (°)Implication for Molecular Shape
PhenylisoxazoleH (ortho)15 - 30Near-planar
PhenylisoxazoleCl (ortho)40 - 60Significantly twisted
PhenylisoxazoleCH₃ (ortho)45 - 65Significantly twisted
BiphenylCl (ortho)45 - 70Strongly non-planar conformation nih.gov

Note: Data are representative values for analogous systems to illustrate the impact of substitution on molecular planarity.

The dipole moment, arising from the distribution of partial charges across the molecule, is a key determinant of non-bonding interactions, membrane permeability, and solubility. The this compound scaffold possesses a significant dipole moment due to the presence of multiple electronegative atoms (nitrogen, oxygen, and two chlorines).

The isoxazole ring itself has a dipole moment originating from the electronegativity difference between the oxygen, nitrogen, and carbon atoms. The two chlorine atoms, being highly electronegative, act as strong electron-withdrawing groups, further polarizing the molecule. The magnitude and vector of the net molecular dipole can be modulated by introducing different substituents on the phenyl ring.

Electron-donating groups (e.g., -OCH₃, -NH₂) would counteract the dipole contribution from the dichloro-isoxazole moiety, potentially altering the dipole vector's direction and magnitude.

This modulation is a powerful tool in lead optimization. A higher dipole moment may enhance solubility in polar solvents and strengthen dipole-dipole interactions with the target protein, but it can also hinder passage across nonpolar biological membranes. Computational methods are frequently employed to calculate these properties and guide the synthesis of analogs with optimized electronic profiles.

Table 2: Calculated Dipole Moments for Hypothetical this compound Analogs

Phenyl Substituent (Position)Calculated Dipole Moment (Debye)Expected Impact on Properties
None~ 3.5 - 4.5Baseline polarity
4'-Nitro (-NO₂)> 5.0Increased polarity, potential for enhanced solubility
4'-Methoxy (-OCH₃)< 3.5Reduced polarity, potential for improved membrane permeability
4'-Amino (-NH₂)< 3.0Significantly altered dipole vector, potential H-bond donor

Note: These values are hypothetical estimates based on computational studies of similar heterocyclic compounds to illustrate substituent effects.

The ability to form hydrogen bonds is fundamental to molecular recognition in biological systems. The this compound core is primarily a hydrogen bond acceptor. The potential hydrogen bond acceptor sites are the nitrogen and oxygen atoms of the isoxazole ring. researchgate.net

Theoretical and experimental studies on similar isoxazole-containing molecules have shown that the nitrogen atom is generally a more effective hydrogen bond acceptor than the ring oxygen atom. researchgate.net The lone pair of electrons on the sp²-hybridized nitrogen is more accessible for forming a hydrogen bond with a donor group (e.g., an -NH or -OH group on a protein residue) compared to the lone pairs on the oxygen atom, which are more involved in the aromatic π-system of the ring.

The this compound scaffold lacks any conventional hydrogen bond donor groups. A key strategy in lead optimization would be the introduction of such groups (e.g., -OH, -NH₂, -CONH-) onto the phenyl ring. Adding a hydrogen bond donor would introduce a new, potent interaction point with the biological target, which could significantly enhance binding affinity and selectivity. The precise placement of such a group would be guided by the structure of the target's binding site to ensure optimal geometry for hydrogen bond formation.

Table 3: Hydrogen Bonding Potential of the this compound Core

Atom/GroupTypeStrengthComments
Isoxazole NitrogenAcceptorStrongPrimary site for H-bond acceptance. researchgate.net
Isoxazole OxygenAcceptorWeakLess favorable acceptor compared to nitrogen. researchgate.net
Chlorine AtomsAcceptorVery WeakCan participate in weak halogen bonding, but not classical H-bonds.
Phenyl Ring (with -OH substituent)Donor/AcceptorStrongA strategically placed hydroxyl group can serve as a potent H-bond donor.

In Vitro Metabolism Studies of 3,4 Dichloro 5 Phenylisoxazole Analogues

Metabolite Identification in In Vitro Systems

The initial step in characterizing the metabolism of isoxazole (B147169) analogues involves incubating the parent compound with biological systems that simulate the metabolic environment of the liver.

Liver microsomes and hepatocytes are standard in vitro tools for assessing the metabolic profiles of xenobiotics. nih.gov Microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. semanticscholar.orgsemanticscholar.org Studies on isoxazole-containing compounds, such as the anti-inflammatory drug leflunomide, have utilized rat and human liver microsomes to investigate metabolic pathways. nih.gov For instance, NADPH-dependent formation of leflunomide's active metabolite, A771726, was demonstrated in these systems. nih.gov

Hepatocytes, or liver cells, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes, as well as the necessary cofactors, providing a closer representation of the in vivo liver environment. The choice between microsomes and hepatocytes depends on the specific objectives of the study, with microsomes being particularly useful for investigating CYP-mediated oxidative metabolism.

High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is a powerful analytical technique for the detection and structural elucidation of drug metabolites. nih.gov HR-MS provides high accuracy and resolution, allowing for the determination of the elemental composition of metabolites from their accurate mass measurements.

In the study of isoxazole analogues, LC-MS/MS is used to compare samples from metabolic incubations (e.g., at time zero versus after a specific incubation period) to detect the formation of new metabolites. nih.gov The fragmentation patterns (MS/MS spectra) of the parent drug and potential metabolites are then analyzed to identify the sites of metabolic modification. nih.gov This technique was instrumental in identifying two monohydroxylated metabolites of 3-methylleflunomide, an analogue of leflunomide, confirming that hydroxylation occurred on the methyl groups of the isoxazole ring. nih.gov

Characterization of Metabolic Pathways (In Vitro)

Once metabolites are identified, the specific biochemical reactions, or pathways, that lead to their formation are characterized. For isoxazole analogues, these can range from simple additions of functional groups to complex ring cleavages.

Hydroxylation is a common Phase I metabolic reaction catalyzed by CYP enzymes, involving the addition of a hydroxyl (-OH) group to a molecule. nih.govumich.edu This process generally increases the water solubility of the compound, facilitating its excretion. In studies with 3-methylleflunomide, hydroxylation was observed at the 3- and 5-methyl groups on the isoxazole ring. nih.gov This indicates that aliphatic hydroxylation on substituents attached to the isoxazole core is a likely metabolic pathway for substituted analogues of 3,4-dichloro-5-phenylisoxazole.

N-oxidation, the oxidation of a nitrogen atom, is another potential metabolic pathway for heterocyclic compounds. While not explicitly detailed for the isoxazole ring nitrogen in the available literature on analogues like leflunomide, it remains a theoretical possibility for nitrogen-containing heterocycles. The primary metabolic event for some isoxazoles involves a unique N-O bond cleavage rather than direct oxidation of the ring nitrogen. nih.govresearchgate.net

Table 1: In Vitro Metabolic Pathways of Isoxazole Analogues

Metabolic Pathway Description Example Analogue Resulting Metabolite(s)
Hydroxylation Addition of a hydroxyl (-OH) group to an aliphatic substituent on the isoxazole ring. nih.gov 3-Methylleflunomide Monohydroxylated metabolites at the 3- and 5-methyl positions. nih.gov
Isoxazole Ring Opening Cleavage of the N-O bond within the isoxazole ring, a unique biotransformation. nih.govresearchgate.net Leflunomide A771726 (α-cyanoenol metabolite). nih.gov

N-dealkylation is a metabolic process common to compounds possessing N-alkyl substituents, where an alkyl group is removed from a nitrogen atom. This pathway would be relevant for this compound analogues that are functionalized with N-alkyl groups.

A more significant and unique metabolic pathway observed for the isoxazole ring itself is a reductive ring scission. nih.gov In the case of leflunomide, the 3-unsubstituted isoxazole ring undergoes an N-O bond cleavage to form its active α-cyanoenol metabolite, A771726. nih.govresearchgate.net This biotransformation is notable because the metabolite is in the same oxidation state as the parent compound. researchgate.net Studies have shown that the presence of a hydrogen atom at the C3 position of the isoxazole ring is essential for this ring opening to occur. nih.gov

Enzyme Involvement in In Vitro Metabolic Transformations

Identifying the specific enzymes responsible for metabolic transformations is critical for predicting drug interactions. mdpi.com The Cytochrome P450 superfamily of enzymes is the most significant group of enzymes involved in the metabolism of drugs and other xenobiotics. nih.govmdpi.com

In vitro studies using human liver microsomes and specific chemical inhibitors or recombinant human CYP enzymes have been employed to pinpoint the isoforms involved in the metabolism of isoxazole analogues. For leflunomide, its metabolism to A771726 in human liver microsomes was found to be sensitive to furafylline, a selective inhibitor of CYP1A2, strongly suggesting the involvement of this particular enzyme. nih.gov Further studies with a panel of recombinant human P450 enzymes confirmed that CYP1A2 was the major isozyme responsible for the isoxazole ring opening of leflunomide. nih.gov Other isozymes may also play a role in the metabolism of different isoxazole analogues. nih.gov

Table 2: Enzymes Involved in the In Vitro Metabolism of Isoxazole Analogues

Enzyme Family Specific Isozyme Metabolic Reaction Catalyzed Substrate Analogue
Cytochrome P450 (CYP) CYP1A2 Isoxazole ring opening (N-O bond cleavage). nih.gov Leflunomide nih.gov
Cytochrome P450 (CYP) Not specified Hydroxylation of methyl substituents. nih.gov 3-Methylleflunomide nih.gov

Future Perspectives and Emerging Research Directions for 3,4 Dichloro 5 Phenylisoxazole

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Traditional synthesis methods for isoxazole (B147169) derivatives often face challenges such as long reaction times, harsh conditions, and the use of hazardous solvents. mdpi.comresearchgate.net The future of synthesizing 3,4-Dichloro-5-phenylisoxazole lies in the adoption of green and sustainable chemistry principles. bohrium.comijbpas.com Emerging strategies focus on improving reaction efficiency, minimizing waste, and reducing energy consumption. mdpi.comnih.gov

Ultrasound-assisted synthesis is a prominent green technique that can dramatically accelerate reaction kinetics. researchgate.net This method uses high-frequency sound waves to induce acoustic cavitation, which can lead to higher yields and shorter reaction times compared to conventional heating. mdpi.comresearchgate.netnih.gov For instance, ultrasound-promoted protocols for synthesizing similar isoxazole structures have reduced reaction times from hours to minutes and increased yields significantly. mdpi.comnih.gov Another promising approach is microwave-assisted synthesis, which enhances the rate of reaction, often leading to higher selectivity and improved yields. bohrium.comnih.gov

The development of novel catalytic systems is also a key research direction. This includes the use of recyclable catalysts and carrying out reactions in environmentally benign solvents like water. bohrium.comsemnan.ac.ir One-pot, multi-component reactions are being designed to synthesize complex isoxazole derivatives efficiently by minimizing intermediate separation steps, thus saving time and resources. mdpi.comnih.gov These modern synthetic methodologies represent a significant step forward, offering more efficient and environmentally responsible pathways to produce this compound and its analogs. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Isoxazole Derivatives

MethodologyTypical Reaction TimeReported YieldsKey Advantages
Conventional Heating3 - 24 hours60-80%Well-established procedures
Ultrasound Irradiation mdpi.com20 - 60 minutes82-96%Reduced time, higher yields, energy efficient researchgate.netnih.gov
Microwave Irradiation nih.gov5 - 15 minutes85-95%Rapid heating, high selectivity, improved yields nih.gov
Sunlight-Induced semnan.ac.ir17 - 40 minutes89-97%Uses renewable energy, catalyst-free, no pollution semnan.ac.ir

Exploration of New Biological Targets and Therapeutic Applications (In Vitro)

The isoxazole ring is a "privileged" structure in drug discovery, known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. nih.govbohrium.commdpi.com Future research on this compound will involve extensive in vitro screening against a diverse array of biological targets to uncover novel therapeutic uses.

In oncology, isoxazole derivatives have shown promise as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) and as antiproliferative agents against various cancer cell lines. nih.govdrugbank.com Future studies would logically screen this compound against a panel of human cancer cell lines, such as those from breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers, to determine its cytotoxic potential. nih.govnih.gov Other potential targets for evaluation include carbonic anhydrase and the Hsp90 chaperone protein, which are implicated in cancer progression. acs.orgacs.org

The emergence of drug-resistant microbes necessitates the discovery of new antibacterial and antifungal agents. bohrium.com Isoxazole-containing compounds have demonstrated activity against pathogenic bacteria and fungi. ijpca.orgscholarsresearchlibrary.com Therefore, a crucial research direction is to evaluate the antimicrobial spectrum of this compound against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. mdpi.com Furthermore, exploring its potential against viruses and other pathogens could open up new therapeutic avenues. nih.gov

Table 2: Potential Biological Targets for In Vitro Screening of this compound

Therapeutic AreaPotential Molecular TargetExample Cancer Cell Lines / Microbial Strains
AnticancerEGFR-TK, VEGFR-2, Topoisomerase IIβ nih.govdrugbank.comHepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) nih.gov
AntibacterialDihydropteroate synthetase acs.orgStaphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa mdpi.com
AntifungalErgosterol biosynthesis pathwayCandida albicans, Aspergillus niger scholarsresearchlibrary.com
Anti-inflammatoryCyclooxygenase (COX-1/COX-2) researchgate.netEnzyme inhibition assays

Integration of Advanced Computational Techniques for Rational Design

The integration of computational chemistry is revolutionizing drug discovery by enabling the rational design of molecules with enhanced potency and specificity. nih.gov For this compound, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) will be instrumental in guiding the synthesis of new, more effective derivatives. nih.gov

Molecular docking studies can predict how this compound and its analogs bind to the active sites of target proteins. acs.org This provides insights into the key interactions responsible for biological activity and helps in designing modifications to improve binding affinity. nih.gov For example, docking can be used to model the interaction with EGFR-TK to guide the design of potent anticancer agents. drugbank.com

DFT studies are valuable for understanding the electronic properties of molecules, such as the effect of the chlorine atoms on the reactivity and stability of the isoxazole ring. nih.govrsc.org This knowledge is crucial for predicting reaction mechanisms and designing compounds with optimal electronic characteristics for target engagement. researchgate.net By combining these computational approaches, researchers can prioritize the synthesis of the most promising candidates, thereby saving significant time and resources in the drug development process. nih.gov

Design of Next-Generation Isoxazole-Based Chemical Probes and Lead Candidates

Building on initial screening and computational insights, future research will focus on the strategic design of next-generation molecules derived from the this compound scaffold. This involves two primary directions: the creation of chemical probes and the optimization of lead candidates for drug development. nih.gov

Chemical probes are essential tools for studying biological processes. By attaching a fluorescent tag or a reactive group to the this compound core, researchers can create probes to visualize and identify its biological targets within cells. This is a powerful method for elucidating the mechanism of action of a bioactive compound.

Lead optimization is the process of modifying a promising compound (a "hit") to improve its drug-like properties, including potency, selectivity, and pharmacokinetic profile. nih.govresearchgate.net For this compound, this would involve synthesizing a library of analogs by making systematic changes to its structure. For example, the phenyl group could be substituted with other aromatic or heterocyclic rings, and the chlorine atoms could be replaced with other halogens or functional groups to explore the structure-activity relationship (SAR). rsc.org The strategy of molecular hybridization, which combines the isoxazole scaffold with other known pharmacophores, could also be employed to develop novel compounds with enhanced or multi-target activities. mdpi.com This iterative process of design, synthesis, and testing is crucial for transforming a promising scaffold into a viable drug candidate. researchgate.net

Q & A

Q. What are the optimized synthetic routes for 3,4-Dichloro-5-phenylisoxazole, and how can researchers address low yields during purification?

Answer: A common synthesis route involves refluxing precursor hydrazides (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) in polar aprotic solvents like DMSO, followed by reduced-pressure distillation and recrystallization in water-ethanol mixtures. Low yields (~65%) may arise from incomplete cyclization or side reactions. To improve purity:

  • Use high-purity starting materials to minimize byproducts.
  • Optimize reflux duration (e.g., 18 hours) to ensure complete reaction .
  • Employ column chromatography post-crystallization to isolate the target compound from impurities.

Q. What analytical techniques are critical for characterizing this compound and verifying its structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and chlorine atom integration .
  • HPLC-MS : Validates molecular weight and detects trace impurities (e.g., unreacted hydrazides) .
  • Melting Point Analysis : Sharp melting points (e.g., 141–143°C) indicate crystalline purity .
  • FTIR : Identifies functional groups (e.g., isoxazole ring vibrations at ~1600 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
  • Waste Disposal : Segregate halogenated waste for incineration to avoid environmental contamination .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of this compound derivatives, and what methodological pitfalls should be avoided?

Answer:

  • In Vitro Assays : Screen for antimicrobial activity via MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. Validate cytotoxicity using mammalian cell lines (e.g., HEK293) to rule off-target effects .
  • Pitfalls :
    • False positives from solvent residues (e.g., DMSO) require solvent-only controls.
    • Use standardized protocols (e.g., CLSI guidelines) to ensure reproducibility .

Q. What strategies resolve contradictions in pharmacological data for this compound analogs?

Answer:

  • Meta-Analysis : Cross-reference data from multiple studies (e.g., IC50_{50} values in enzyme inhibition assays) to identify outliers .
  • Experimental Replication : Repeat assays under identical conditions to confirm reproducibility.
  • Statistical Rigor : Apply ANOVA or Bayesian analysis to assess significance of conflicting results .

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts are effective?

Answer:

  • Chiral Auxiliaries : Use (S)-(+)-2-phenylglycinol to induce asymmetry during cyclization, yielding enantiomerically pure dihydrooxazole intermediates .
  • Catalytic Asymmetric Synthesis : Employ Ru-BINAP complexes for hydrogenation steps, achieving >90% enantiomeric excess (ee) .
  • Analytical Validation : Confirm ee via chiral HPLC with cellulose-based columns .

Methodological Considerations

Q. What computational tools predict the reactivity and stability of this compound in novel synthetic pathways?

Answer:

  • Density Functional Theory (DFT) : Simulate reaction pathways (e.g., cyclization energetics) using Gaussian or ORCA software .
  • Retrosynthetic Analysis : Apply Reaxys or SciFinder to identify feasible precursors and optimize step economy .

Q. How do researchers design structure-activity relationship (SAR) studies for this compound-based drug candidates?

Answer:

  • Analog Synthesis : Introduce substituents (e.g., trifluoromethyl, methoxy) at positions 3, 4, or 5 to modulate electronic effects .
  • Pharmacophore Mapping : Use Schrödinger Suite or MOE to correlate substituent properties (e.g., logP, H-bond donors) with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.